molecular formula C4H5BrF2 B1334228 1-Bromomethyl-2,2-difluorocyclopropane CAS No. 77613-65-1

1-Bromomethyl-2,2-difluorocyclopropane

Cat. No.: B1334228
CAS No.: 77613-65-1
M. Wt: 170.98 g/mol
InChI Key: TUDJNSKRXIUOAJ-UHFFFAOYSA-N
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Description

1-Bromomethyl-2,2-difluorocyclopropane is an organic compound with the molecular formula C₄H₅BrF₂. It is a cyclopropane derivative where the cyclopropane ring is substituted with a bromomethyl group and two fluorine atoms.

Scientific Research Applications

1-Bromomethyl-2,2-difluorocyclopropane has several applications in scientific research:

Safety and Hazards

This compound is classified as harmful if swallowed . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area . It is also a flammable liquid and vapor .

Preparation Methods

The synthesis of 1-Bromomethyl-2,2-difluorocyclopropane typically involves the reaction of difluorocyclopropane derivatives with brominating agents. One common method includes the bromination of 2,2-difluorocyclopropane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the bromomethyl derivative .

Chemical Reactions Analysis

1-Bromomethyl-2,2-difluorocyclopropane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, sodium alkoxides, and amines.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative. This can be achieved using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-Bromomethyl-2,2-difluorocyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create new compounds and in biological studies to probe enzyme functions and protein interactions .

Comparison with Similar Compounds

1-Bromomethyl-2,2-difluorocyclopropane can be compared with other halogenated cyclopropane derivatives, such as:

  • 2-Bromomethyl-1,1-difluorocyclopropane
  • 2-Chloromethyl-2,2-difluorocyclopropane
  • 2-Fluoromethyl-2,2-difluorocyclopropane

These compounds share similar reactivity patterns but differ in their specific halogen substitutions, which can influence their chemical behavior and applications. The presence of bromine in this compound makes it particularly reactive in nucleophilic substitution reactions compared to its chlorinated or fluorinated counterparts .

Properties

IUPAC Name

2-(bromomethyl)-1,1-difluorocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF2/c5-2-3-1-4(3,6)7/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDJNSKRXIUOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375748
Record name 1-Bromomethyl-2,2-difluorocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77613-65-1
Record name 1-Bromomethyl-2,2-difluorocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-1,1-difluorocyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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